REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([N:8]2[CH:12]=[N:11][N:10]=[N:9]2)[CH:5]=[CH:6][CH:7]=1.[N+:13]([O-])([OH:15])=[O:14]>>[CH3:1][C:2]1[CH:3]=[C:4]([N:8]2[CH:12]=[N:11][N:10]=[N:9]2)[CH:5]=[CH:6][C:7]=1[N+:13]([O-:15])=[O:14]
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1)N1N=NN=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was then warmed on a steam bath for 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
The cooled solution was poured onto ice (200 g)
|
Type
|
FILTRATION
|
Details
|
the solid material was filtered off
|
Type
|
WASH
|
Details
|
washed with water (100 cm3)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1[N+](=O)[O-])N1N=NN=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |